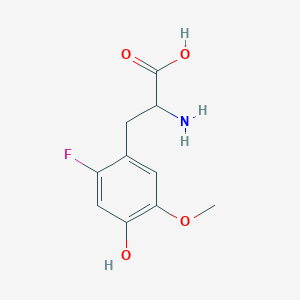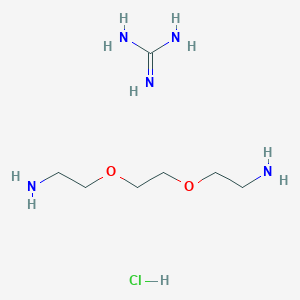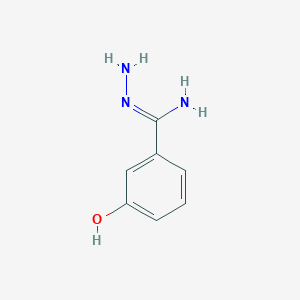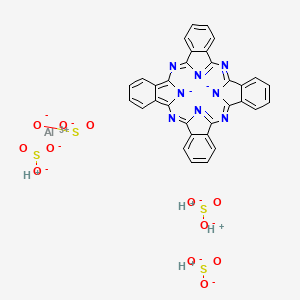
Phenylpropionic acid, alpha-amino-2-fluoro-4-hydroxy-5-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylpropionic acids are commonly used in the synthesis of pharmaceuticals, cosmetics, and fine chemicals . They are aromatic carboxylic acids with the C6C3 skeleton, mainly including phenylalanines, phenylpyruvic acids, phenylacrylic acids, and phenyllactic acids .
Synthesis Analysis
The synthesis of phenylpropionic acids faces the challenges of high cost of substrates and a limited range of products . An artificially designed amino‐group‐transformation biocatalytic process has been developed, which uses simple phenols, pyruvate, and ammonia to synthesize diverse phenylpropionic acids . This biocatalytic cascade comprises an amino‐group‐introduction module and three amino‐group‐transformation modules, and operates in a modular assembly manner .Molecular Structure Analysis
The core of simple phenolic acid is a single aromatic ring, and they can be further categorized as hydroxybenzoic acids (e.g. gallic, protocatechuic, p-hydroxybenzoic, and syringic acids) with a carboxyl group directly attached to the ring, and hydroxycinnamic acids (e.g. ferulic, caffeic, p-coumaric, and sinapic acids) carry a 2-propenoic acid group .Chemical Reactions Analysis
Phenylpropanoic acid can be prepared from cinnamic acid by hydrogenation . Originally it was prepared by reduction with sodium amalgam in water and by electrolysis . A characteristic reaction of phenylpropanoic acid is its cyclization to 1-indanone .Physical And Chemical Properties Analysis
Phenylpropanoic acid is a white, crystalline solid with a sweet, floral scent at room temperature . It has a molar mass of 150.177 g/mol . It has a melting point of 47 to 50 °C and a boiling point of 280 °C . It is soluble in water with a solubility of 5.9 g/L .Mécanisme D'action
Safety and Hazards
Orientations Futures
The amino‐group‐transformation concept provides a universal and efficient tool for synthesizing diverse products . With the development of biotechnology, it is expected that more efficient and cost-effective methods for the synthesis of phenylpropionic acids will be developed in the future. This will expand the range of products and applications of phenylpropionic acids in various industries such as pharmaceuticals, cosmetics, and fine chemicals.
Propriétés
IUPAC Name |
2-amino-3-(2-fluoro-4-hydroxy-5-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4/c1-16-9-3-5(2-7(12)10(14)15)6(11)4-8(9)13/h3-4,7,13H,2,12H2,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSIQLKAPFWBCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(C(=O)O)N)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






